1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole is an organic compound characterized by the presence of chlorine, iodine, and perfluorinated groups. This compound is notable for its unique structural features, which include a pyrazole ring substituted with a dichlorophenyl group and an iodine atom. The perfluoropropan-2-yl group adds to its distinct chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(perfluoropropan-2-yl)aniline as the primary starting material.
Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the pyrazole ring. This step often involves the use of hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated groups and pyrazole ring can form specific interactions with biological macromolecules, influencing their activity. The perfluorinated group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-(perfluoropropan-2-yl)aniline: Shares the dichlorophenyl and perfluoropropan-2-yl groups but lacks the pyrazole ring and iodine atom.
4-iodo-1H-pyrazole: Contains the pyrazole ring and iodine atom but lacks the dichlorophenyl and perfluoropropan-2-yl groups.
Uniqueness
1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both halogenated groups and a perfluorinated substituent makes it particularly versatile in various applications.
Properties
IUPAC Name |
1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F7IN2/c13-7-1-5(10(15,11(16,17)18)12(19,20)21)2-8(14)9(7)24-4-6(22)3-23-24/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESRNZFDSUOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C=C(C=N2)I)Cl)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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